molecular formula C12H13N3 B160058 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-29-7

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B160058
CAS RN: 126052-29-7
M. Wt: 199.25 g/mol
InChI Key: NKCGDURSSXFSLH-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 126052-29-7 . It has a molecular weight of 199.26 . The compound is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives has been reported in the literature . The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry for further validation of the target compound structures .


Molecular Structure Analysis

The InChI code for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is 1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2 .


Physical And Chemical Properties Analysis

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a solid compound .

Scientific Research Applications

Synthesis and Chemical Properties

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its derivatives are subjects of active research in organic synthesis. For instance, Teng Da-wei (2012) synthesized 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, demonstrating the effects of solvent and base on the cyclization reaction, optimizing the conditions for effective synthesis (Teng Da-wei, 2012). Additionally, M. Baenziger et al. (2017) developed an industrial-scale process for creating 3-aminoimidazo[1,2-a]pyrazines, highlighting the practicality of this compound in large-scale pharmaceutical manufacturing (Baenziger, Durantie, & Mathes, 2017).

Anticancer Activities

The compound and its derivatives have shown promise in anticancer research. Otmane Bourzikat et al. (2022) synthesized and evaluated derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines for their anticancer activities, finding significant effectiveness against various human cancer cell lines (Bourzikat et al., 2022). Additionally, M. Bazin et al. (2016) discovered that certain ureas synthesized from 6-aminoimidazo[1,2-a]pyrazine showed cytostatic activity against non-small cell lung cancer cell lines, indicating a potential for therapeutic application in cancer treatment (Bazin et al., 2016).

Antimicrobial and Antibacterial Properties

Research has also explored the antimicrobial and antibacterial properties of compounds derived from 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. D. Geffken et al. (2011) designed and synthesized compounds in this family that exhibited notable antibacterial activities (Geffken et al., 2011). R. Kamal et al. (2015) also developed hydrazine derivatives bearing pyrimidinyl and pyrazolyl moieties, which demonstrated significant efficacy against various bacterial strains (Kamal et al., 2015).

Pharmacological Applications

In pharmacology, derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been studied for various therapeutic applications. For example, C. Sablayrolles et al. (1984) synthesized derivatives that demonstrated uterine-relaxing and antibronchospastic activities, and even showed positive inotropic properties on isolated atria, which could be relevant for treating cardiac conditions (Sablayrolles et al., 1984).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

There is ongoing research into the properties and potential applications of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and related compounds. For example, derivatives of this compound have been synthesized and evaluated for their anticancer activities .

properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCGDURSSXFSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(N=C2CN1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563349
Record name 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

CAS RN

126052-29-7
Record name 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine was prepared in an analogous manner to that described above for 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (Intermediate 4) but starting from 2-bromo-1-phenylethanone instead of 3-bromo-1,1,1-trifluoro-2-propanone and using platinum (IV) oxide and ethanol in the place of 10% palladium on carbon paste and methanol for the hydrogenation step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main takeaway from this research about 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives?

A: The research suggests that specific derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, namely 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-methylphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, show promise as potential inhibitors of heterotrimeric G protein signal transduction. [] The study proposes that combining these inhibitors with other cytostatic agents could lead to enhanced effectiveness in cancer treatment. []

Q2: How does inhibiting heterotrimeric G protein signaling relate to cancer treatment?

A: While the abstract doesn't delve into specific mechanisms, it highlights that heterotrimeric G proteins play a role in signal transduction pathways within cells. [] Dysregulation of these pathways is often implicated in the development and progression of cancer. By inhibiting these proteins, the researchers aim to disrupt the aberrant signaling contributing to cancer cell growth and survival.

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